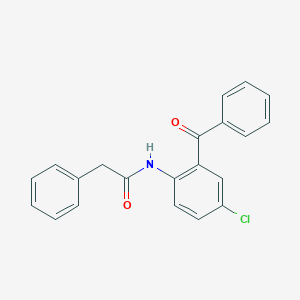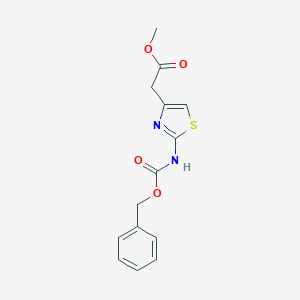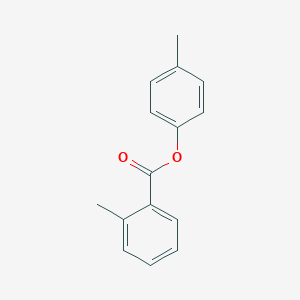![molecular formula C9H15F3N2O3 B185133 tert-Butil [2-[(trifluoroacetil)amino]etil]carbamato CAS No. 160502-09-0](/img/structure/B185133.png)
tert-Butil [2-[(trifluoroacetil)amino]etil]carbamato
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl [2-[(trifluoroacetyl)amino]ethyl]carbamate is a chemical compound commonly used in organic synthesis, particularly in the protection of amine groups. This compound is part of the carbamate family, which is known for its stability and ease of removal under specific conditions. The tert-butyl group provides steric hindrance, making it a useful protecting group in various synthetic pathways.
Aplicaciones Científicas De Investigación
tert-Butyl [2-[(trifluoroacetyl)amino]ethyl]carbamate is widely used in scientific research due to its role as a protecting group for amines. Its applications span various fields:
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl [2-[(trifluoroacetyl)amino]ethyl]carbamate typically involves the reaction of an amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base. The reaction proceeds through the formation of a tetrahedral intermediate, followed by the elimination of carbon dioxide and tert-butyl alcohol. The reaction conditions are generally mild, often carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of tert-Butyl [2-[(trifluoroacetyl)amino]ethyl]carbamate can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of automated systems also minimizes human error and increases efficiency.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl [2-[(trifluoroacetyl)amino]ethyl]carbamate primarily undergoes deprotection reactions, where the tert-butyl group is removed to reveal the free amine. This deprotection can be achieved using strong acids like trifluoroacetic acid (TFA) or by catalytic hydrogenation.
Common Reagents and Conditions
Deprotection with TFA: The compound is treated with TFA, leading to the protonation of the carbamate oxygen and the subsequent loss of the tert-butyl group as a carbocation.
Catalytic Hydrogenation: Using a palladium catalyst (Pd-C) and hydrogen gas, the tert-butyl group can be removed under mild conditions.
Major Products Formed
The primary product of these reactions is the free amine, which can then participate in further synthetic transformations, such as coupling reactions to form peptides or other amide-containing compounds.
Mecanismo De Acción
The mechanism by which tert-Butyl [2-[(trifluoroacetyl)amino]ethyl]carbamate exerts its effects involves the protection of amine groups through the formation of a stable carbamate linkage. The tert-butyl group provides steric hindrance, preventing unwanted side reactions. Upon deprotection, the carbamate linkage is cleaved, releasing the free amine, which can then participate in further chemical reactions .
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl carbamate: Another commonly used protecting group for amines, similar in structure but without the trifluoroacetyl group.
Carboxybenzyl (CBz) carbamate: Used for the protection of amines, removable by catalytic hydrogenation.
Fluorenylmethoxycarbonyl (FMoc) carbamate: Another protecting group for amines, removable under basic conditions.
Uniqueness
tert-Butyl [2-[(trifluoroacetyl)amino]ethyl]carbamate is unique due to the presence of the trifluoroacetyl group, which provides additional stability and can influence the reactivity of the protected amine. This makes it particularly useful in synthetic pathways where selective protection and deprotection are required .
Propiedades
IUPAC Name |
tert-butyl N-[2-[(2,2,2-trifluoroacetyl)amino]ethyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15F3N2O3/c1-8(2,3)17-7(16)14-5-4-13-6(15)9(10,11)12/h4-5H2,1-3H3,(H,13,15)(H,14,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRIIKOSSPGMOTQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNC(=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15F3N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
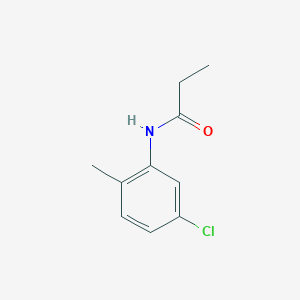
![5-(1-methyl-1H-indole-3-carbonyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B185053.png)
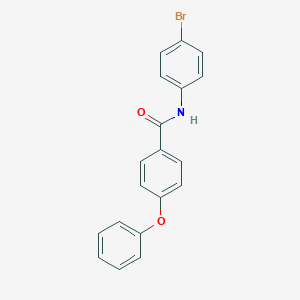


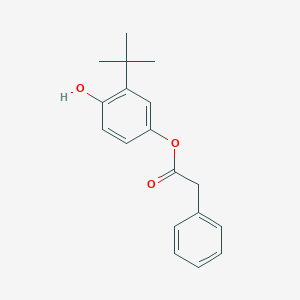
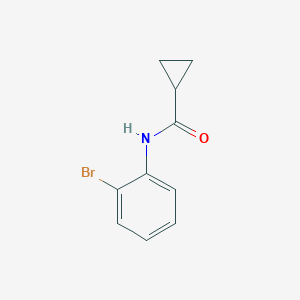
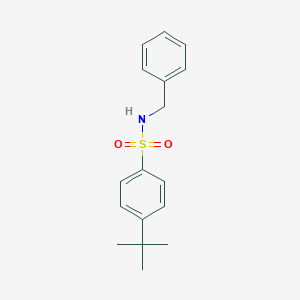
![Ethyl 3-[(methylsulfonyl)amino]benzoate](/img/structure/B185068.png)

